molecular formula C8H9Cl2NO2S B259903 N-(2,3-dichlorophenyl)ethanesulfonamide

N-(2,3-dichlorophenyl)ethanesulfonamide

Cat. No.: B259903
M. Wt: 254.13 g/mol
InChI Key: FICRUERFBTWFBL-UHFFFAOYSA-N
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Description

N-(2,3-Dichlorophenyl)ethanesulfonamide is a sulfonamide derivative characterized by an ethanesulfonamide group (-SO₂NH₂-CH₂CH₃) attached to a 2,3-dichlorophenyl ring. Sulfonamides are widely studied for their diverse applications, including medicinal chemistry (e.g., enzyme inhibition, receptor antagonism) and material science, owing to their tunable electronic and steric properties .

Synthesis: Analogous compounds, such as N-(2,3-dichlorophenyl)-2-nitrobenzenesulfonamide (), are synthesized via nucleophilic substitution between sulfonyl chlorides and anilines. For example, reacting 2-nitrobenzenesulfonyl chloride with 2,3-dichloroaniline in ethanol yields the target sulfonamide after purification . This method likely applies to this compound, substituting ethanesulfonyl chloride as the reagent.

Structural Features: The 2,3-dichlorophenyl group introduces steric bulk and electron-withdrawing effects, which influence molecular conformation and intermolecular interactions. Intramolecular hydrogen bonding, as observed in related compounds, may stabilize specific conformations and affect solubility or crystallinity .

Properties

Molecular Formula

C8H9Cl2NO2S

Molecular Weight

254.13 g/mol

IUPAC Name

N-(2,3-dichlorophenyl)ethanesulfonamide

InChI

InChI=1S/C8H9Cl2NO2S/c1-2-14(12,13)11-7-5-3-4-6(9)8(7)10/h3-5,11H,2H2,1H3

InChI Key

FICRUERFBTWFBL-UHFFFAOYSA-N

SMILES

CCS(=O)(=O)NC1=C(C(=CC=C1)Cl)Cl

Canonical SMILES

CCS(=O)(=O)NC1=C(C(=CC=C1)Cl)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Molecular Geometry

The substituents on the sulfonamide and aryl rings significantly alter molecular geometry. Key comparisons include:

Table 1: Structural Parameters of Selected Sulfonamides
Compound Torsion Angle (°) Dihedral Angle (°) Notable Interactions
N-(2,3-Dichlorophenyl)-2-nitrobenzenesulfonamide 61.15 68.00 Bifurcated H-bond (N–H⋯O nitro)
N-(2,3-Dimethylphenyl)-2-nitrobenzenesulfonamide -60.37, 58.81 53.67, 56.99 H-bond (N–H⋯O sulfonyl)
N-(2,3-Dichlorophenyl)ethanesulfonamide* Data Unavailable Data Unavailable Likely similar H-bonding

Key Observations:

  • Electron-withdrawing vs. Electron-donating Groups : The nitro group in N-(2,3-dichlorophenyl)-2-nitrobenzenesulfonamide increases torsional strain (61.15°) compared to methyl substituents (-60.37°) due to steric and electronic repulsion . Ethanesulfonamide’s smaller substituent (vs. nitro) may reduce torsion angles.
  • Dihedral Angles : Dichlorophenyl derivatives exhibit larger dihedral angles (~68°) between sulfonyl and aryl rings than dimethyl analogs (~55°), suggesting greater planarity disruption from chloro groups .

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Compound Molecular Weight Solubility Melting Point (°C)
N-(2,3-Dichlorophenyl)-2-nitrobenzenesulfonamide 351.18 Low in water Not Reported
N-(2-{[(2,3-Dichlorophenyl)methyl]amino}ethyl)methanesulfonamide 297.20 Moderate (polar solvents) Not Reported
This compound* ~264.13 (calc.) Likely low Data Unavailable

Key Trends:

  • Molecular Weight : Ethanesulfonamide’s lower MW (~264) may enhance bioavailability vs. nitrobenzenesulfonamide (351.18).
  • Solubility : Nitro and chloro groups reduce aqueous solubility; ethanesulfonamide’s simpler structure may slightly improve it.

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